

NMR and mass spectrometry characterization of (3-Phenyl-5-isoxazoly)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Phenyl-5-isoxazoly)methanamine

Cat. No.: B1586869

[Get Quote](#)

An Application Note and Protocol for the Structural Elucidation of **(3-Phenyl-5-isoxazoly)methanamine** using NMR and Mass Spectrometry

Abstract

(3-Phenyl-5-isoxazoly)methanamine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development.^[1] Its structural integrity is paramount for its function in subsequent synthetic applications. This document provides a detailed, experience-driven guide for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). We offer step-by-step protocols, explain the rationale behind experimental choices, and present an in-depth analysis of the expected spectral data, establishing a reliable analytical standard for researchers and scientists in the field.

Introduction: The Analytical Imperative

The bioisosteric replacement of common functional groups with heterocyclic scaffolds like isoxazole is a cornerstone of modern medicinal chemistry. The 3-phenyl-5-aminomethyl substitution pattern on the isoxazole ring offers a unique three-dimensional vector for molecular interactions, making its unambiguous structural confirmation essential. This guide moves beyond simple data reporting to provide a self-validating workflow, ensuring that researchers can confidently confirm the identity and purity of their synthesized **(3-Phenyl-5-isoxazoly)methanamine**.

Foundational Protocol: Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample. A homogenous, particulate-free solution is critical for achieving high-resolution data and preventing issues with magnetic field shimming.[2]

Protocol 2.1: NMR Sample Preparation

- Weighing: Accurately weigh 10-15 mg of **(3-Phenyl-5-isoxazolyl)methanamine** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry glass vial.
 - Rationale: While modern spectrometers are highly sensitive, this concentration range (approximately 25-80 mM in 0.6 mL) provides an excellent signal-to-noise ratio for both proton and carbon experiments within a reasonable acquisition time.[3][4]
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.
 - Rationale: CDCl_3 is a versatile solvent for a wide range of organic molecules and has minimal overlapping signals with the analyte in key regions.[5] TMS serves as the internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain.[6]
- Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid any solid transfers.
 - Expert Tip: To remove microscopic dust or particulates, plug the Pasteur pipette with a small piece of cotton or Kimwipe to act as a filter.[5]
- Capping and Labeling: Securely cap the NMR tube. Label the tube clearly on the cap, not on the glass, to avoid interfering with the spectrometer's spinner.[3]

Protocol 2.2: Mass Spectrometry Sample Preparation

- Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

- Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.
- Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution.
 - Rationale: The primary amine on the analyte is a basic site. Acidification promotes protonation in the solution phase, leading to a stronger signal for the protonated molecule $[M+H]^+$ in positive-ion ESI-MS.^[7]

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides the most direct insight into the electronic environment of hydrogen atoms within the molecule, revealing connectivity through spin-spin coupling.

Protocol 3.1: Data Acquisition

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
- Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 45° pulse angle, 2-second relaxation delay).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative proton ratios.

3.2. Expected Spectrum and Interpretation The structure of **(3-Phenyl-5-isoxazolyl)methanamine** predicts five distinct proton signals.

- **Phenyl Protons** (δ ~7.78-7.82 ppm and ~7.45-7.50 ppm): The five protons of the phenyl ring will appear as two multiplets in the aromatic region. The two ortho-protons are deshielded by proximity to the heterocyclic ring and will appear further downfield (m, 2H) than the combined meta- and para-protons (m, 3H).
- **Isoxazole Proton (H-4)** (δ ~6.55 ppm): This proton is a diagnostic singlet (s, 1H). Its chemical shift is highly characteristic of the 3,5-disubstituted isoxazole core and its electronic environment.^[8]
- **Methylene Protons (-CH₂-)** (δ ~4.15 ppm): The two protons of the methylene group are chemically equivalent and adjacent to the electron-withdrawing isoxazole ring, resulting in a downfield singlet (s, 2H).
- **Amine Protons (-NH₂)** (δ ~1.80 ppm): These protons typically appear as a broad singlet (br s, 2H) due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. Its chemical shift and appearance can vary with concentration and solvent purity.

Table 1: Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.78 - 7.82	Multiplet	2H	Phenyl (ortho-H)
7.45 - 7.50	Multiplet	3H	Phenyl (meta, para-H)
6.55	Singlet	1H	Isoxazole (H-4)
4.15	Singlet	2H	Methylene (-CH ₂ -)

| 1.80 | Broad Singlet | 2H | Amine (-NH₂) |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule, with chemical shifts indicating the nature of each carbon atom (sp², sp³, quaternary, etc.).

Protocol 4.1: Data Acquisition

- Using the same sample, switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 1024 scans, 45° pulse angle, 2-second relaxation delay).
 - Rationale: Proton decoupling collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.
- Process the data and reference the spectrum using the central peak of the CDCl_3 triplet at δ 77.16 ppm.

4.2. Expected Spectrum and Interpretation The molecule's symmetry results in 8 expected carbon signals.

- Isoxazole Carbons (C3, C5, C4): The C3 and C5 carbons, bonded to heteroatoms, are significantly deshielded and appear far downfield. C3, adjacent to the phenyl group, is expected around δ ~162 ppm, while C5, bearing the aminomethyl group, is expected at δ ~172 ppm. The protonated C4 carbon appears much further upfield, typically around δ ~102 ppm.^{[9][10]}
- Phenyl Carbons: Four signals are expected. The quaternary ipso-carbon (attached to the isoxazole ring) will be a low-intensity peak around δ ~128 ppm. The ortho, meta, and para carbons will appear in the δ ~126-131 ppm range.
- Methylene Carbon ($-\text{CH}_2-$): This sp^3 carbon is attached to both the isoxazole ring and the nitrogen atom, shifting it downfield to approximately δ ~38 ppm.^[11]

Table 2: Summary of Expected ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~172	Isoxazole (C5)
~162	Isoxazole (C3)
~131	Phenyl (para-C)
~129	Phenyl (ortho-C)
~128	Phenyl (ipso-C)
~126	Phenyl (meta-C)
~102	Isoxazole (C4)

| ~38 | Methylene (-CH₂-) |

High-Resolution Mass Spectrometry: Molecular Formula Confirmation

ESI-MS is a soft ionization technique ideal for confirming the molecular weight and elemental composition of polar molecules like the target amine.[\[12\]](#)[\[13\]](#)

Protocol 5.1: Data Acquisition

- Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard.
- Set the ion source to positive electrospray ionization (ESI+) mode.
- Infuse the prepared sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum over a range of m/z 50-500.
- If desired, perform a tandem MS (MS/MS) experiment by selecting the $[M+H]^+$ ion for collision-induced dissociation (CID) to observe fragmentation patterns.

5.2. Expected Spectrum and Interpretation

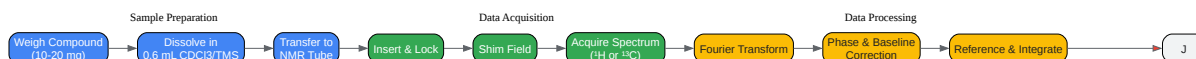
- **Molecular Ion:** The primary goal is to observe the protonated molecular ion, $[M+H]^+$. Given the molecular formula $C_{10}H_{10}N_2O$, the expected exact mass can be calculated.
- **Fragmentation:** While ESI is a soft technique, in-source fragmentation or MS/MS analysis can provide structural information. The fragmentation of isoxazoles is known to initiate via the cleavage of the weak N-O bond.^{[14][15]} A likely fragmentation pathway would be the loss of the aminomethyl group or rearrangements involving the phenyl and isoxazole rings.

Table 3: Summary of Expected High-Resolution MS Data

Species	Formula	Calculated m/z	Observed m/z
---------	---------	----------------	--------------

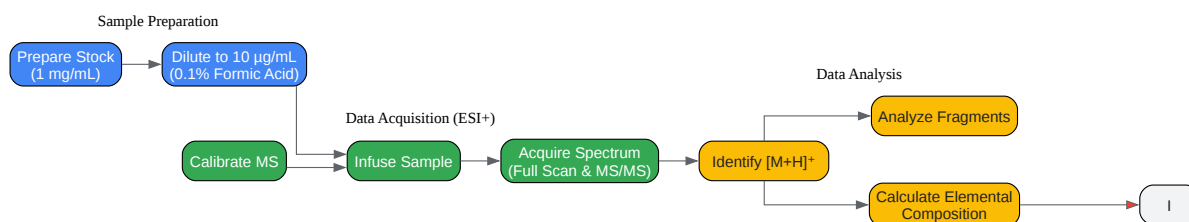
| $[M+H]^+$ | $[C_{10}H_{11}N_2O]^+$ | 175.0871 | (Experimental Value) |

Visualization of Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The structural characterization of **(3-Phenyl-5-isoxazolyl)methanamine** can be achieved with high confidence using the protocols detailed herein. The combination of ¹H NMR, ¹³C NMR, and high-resolution ESI-MS provides orthogonal data points that, when taken together, create an undeniable structural proof. The expected chemical shifts and mass-to-charge ratios serve as a benchmark for synthetic chemists and quality control scientists, ensuring the integrity of this valuable chemical intermediate for its downstream applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. organomation.com [organomation.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Isoxazole(288-14-2) ¹³C NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. umimpact.umt.edu [umimpact.umt.edu]
- 15. connectsci.au [connectsci.au]
- To cite this document: BenchChem. [NMR and mass spectrometry characterization of (3-Phenyl-5-isoxazolyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586869#nmr-and-mass-spectrometry-characterization-of-3-phenyl-5-isoxazolyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com